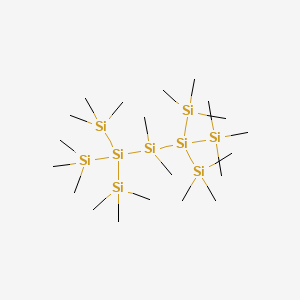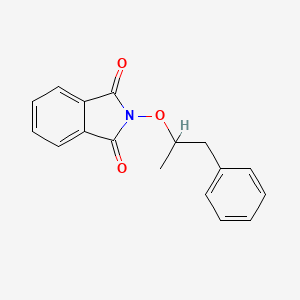
Mercury, methyl(thioacetamido)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, methyl(thioacetamido)- is a chemical compound that contains mercury, a heavy metal known for its high toxicity and environmental persistence. This compound is part of the broader class of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. Organomercury compounds have been extensively studied due to their significant impact on both human health and the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, methyl(thioacetamido)- typically involves the reaction of methylmercury chloride with thioacetamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of mercury, methyl(thioacetamido)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. Safety measures are critical during production due to the toxic nature of mercury compounds .
化学反応の分析
Types of Reactions
Mercury, methyl(thioacetamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced back to elemental mercury under specific conditions.
Substitution: The thioacetamido group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives .
科学的研究の応用
Mercury, methyl(thioacetamido)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Research into the potential therapeutic uses of organomercury compounds, despite their toxicity, is ongoing.
作用機序
The mechanism of action of mercury, methyl(thioacetamido)- involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .
類似化合物との比較
Similar Compounds
Methylmercury: Another organomercury compound with similar toxicological properties.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Dimethylmercury: Known for its extreme toxicity and use in scientific research.
Uniqueness
Mercury, methyl(thioacetamido)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable in specialized applications, particularly in scientific research .
特性
CAS番号 |
77430-23-0 |
|---|---|
分子式 |
C3H7HgNS |
分子量 |
289.75 g/mol |
IUPAC名 |
(ethanethioylamino)-methylmercury |
InChI |
InChI=1S/C2H5NS.CH3.Hg/c1-2(3)4;;/h1H3,(H2,3,4);1H3;/q;;+1/p-1 |
InChIキー |
CENFPRBOLWHWRK-UHFFFAOYSA-M |
正規SMILES |
CC(=S)N[Hg]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


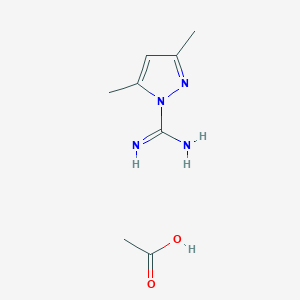
![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
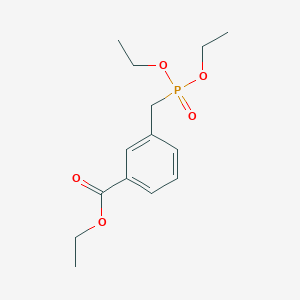
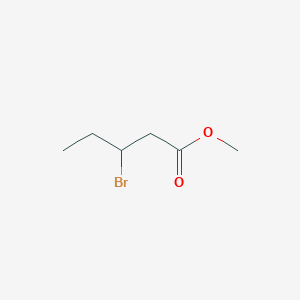

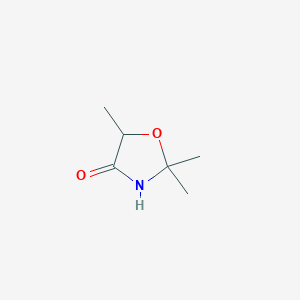
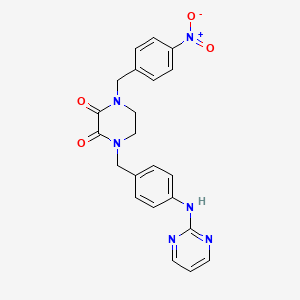
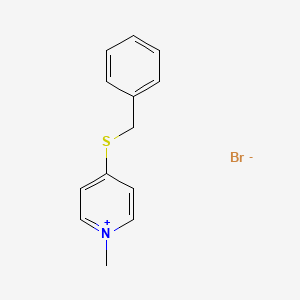

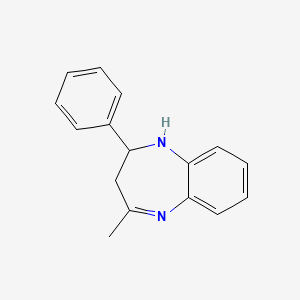

![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
